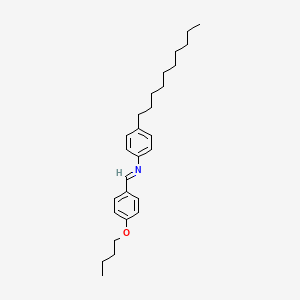
(4-Acetamido-3-fluorophenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetamido-3-fluorophenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an acetamido group and a fluorine atom attached to a phenoxyacetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-3-fluorophenoxy)acetic acid typically involves the reaction of 4-acetamido-3-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Acetamido-3-fluorophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine or other reduced forms.
Substitution: The fluorine atom or the acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
(4-Acetamido-3-fluorophenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its acetamido group.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of (4-Acetamido-3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in hydrophobic interactions and influencing the electronic properties of the molecule.
相似化合物的比较
Similar Compounds
(4-Chloro-3-fluorophenoxy)acetic acid: Similar structure but with a chlorine atom instead of an acetamido group.
(4-Acetamido-3-chlorophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-Acetamido-3-methylphenoxy)acetic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(4-Acetamido-3-fluorophenoxy)acetic acid is unique due to the presence of both an acetamido group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the acetamido group can participate in specific interactions with biological targets.
属性
CAS 编号 |
123374-23-2 |
|---|---|
分子式 |
C10H10FNO4 |
分子量 |
227.19 g/mol |
IUPAC 名称 |
2-(4-acetamido-3-fluorophenoxy)acetic acid |
InChI |
InChI=1S/C10H10FNO4/c1-6(13)12-9-3-2-7(4-8(9)11)16-5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
BKWLNJCWKBFINN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)OCC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


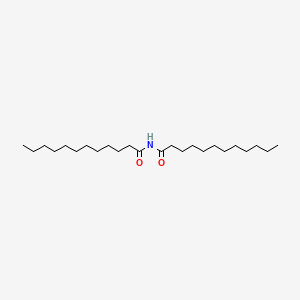
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
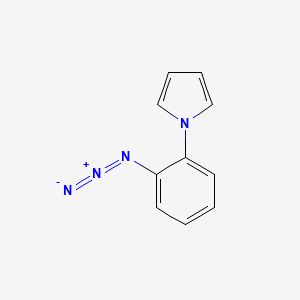
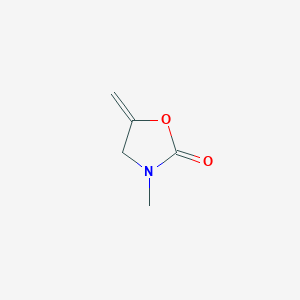
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
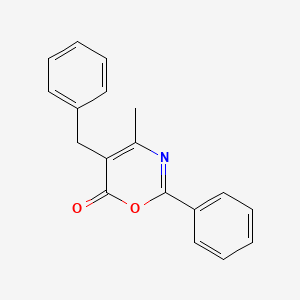
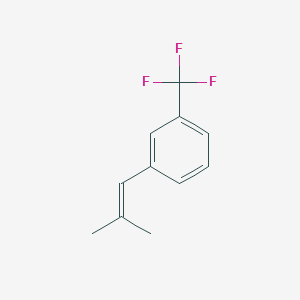
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
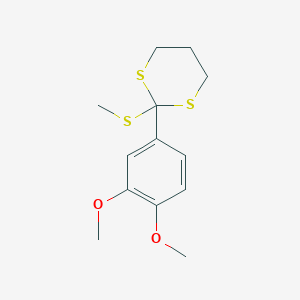
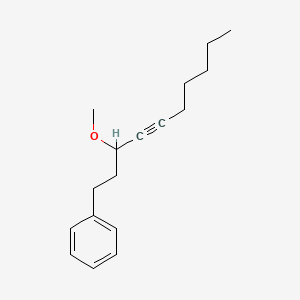
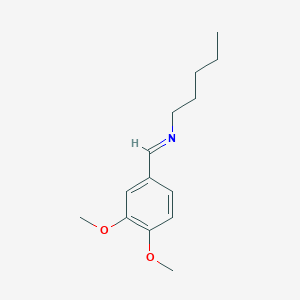
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
